molecular formula C13H16ClNO3S B2497903 4-(phenylsulfonyl)-2-butanone O-(3-chloro-2-propenyl)oxime CAS No. 306979-47-5

4-(phenylsulfonyl)-2-butanone O-(3-chloro-2-propenyl)oxime

Cat. No. B2497903
CAS RN: 306979-47-5
M. Wt: 301.79
InChI Key: AUUPXRHVJHUQRF-ASLBFJQJSA-N
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Description

Synthesis Analysis

The compound "4-(phenylsulfonyl)-2-butanone O-(3-chloro-2-propenyl)oxime" does not directly appear in the scientific literature reviewed. However, related research demonstrates the synthesis of similar compounds involving phenylsulfonyl groups and oxime functionalities. For instance, oximes react readily with 2,3-bis(phenylsulfonyl)-1,3-butadiene to give bicyclic isoxazolidines in excellent yield, demonstrating the versatility of phenylsulfonyl compounds in synthesis (Norman, Gareau, & Padwa, 1991).

Molecular Structure Analysis

While specific analyses on the molecular structure of "4-(phenylsulfonyl)-2-butanone O-(3-chloro-2-propenyl)oxime" are not found, related studies provide insights into the molecular mechanics calculations that predict the regio- and stereoselectivity of reactions involving phenylsulfonyl and oxime groups. These calculations are crucial for understanding the molecular structure and reactivity of such compounds.

Chemical Reactions and Properties

The chemical reactions involving compounds with phenylsulfonyl and oxime functionalities are diverse. One example is the reductive cleavage of nitrogen-oxygen bonds in bicyclic isoxazolidines derived from oximes and bis(phenylsulfonyl)-1,3-butadiene, leading to substituted 4-piperidones in high yield (Norman, Gareau, & Padwa, 1991).

Physical Properties Analysis

The literature does not provide specific information on the physical properties of "4-(phenylsulfonyl)-2-butanone O-(3-chloro-2-propenyl)oxime". However, the synthesis and study of related compounds offer a basis for understanding the influence of phenylsulfonyl and oxime groups on the physical properties of organic compounds, such as solubility, boiling point, and stability.

Chemical Properties Analysis

The chemical properties of compounds containing phenylsulfonyl and oxime groups include reactivity towards various reagents, the ability to undergo cycloaddition reactions, and the potential for transformation into a wide range of functionalized products. For example, the conjugate addition of oximes onto dienes to afford nitrone intermediates that undergo intramolecular dipolar cycloaddition illustrates the complex chemical behavior of these compounds (Flick, Caballero, Lee, & Padwa, 2010).

Scientific Research Applications

  • Biocatalytic Preparation of Alcohols : The sequential use of two biocatalysts, Pichia farinosa and Rhodococcus rhodochrous, has been established for the preparation of (R)-4-(phenylsulfonyl)-2-butanol, which is derived from 4-(phenylsulfonyl)-2-butanone. This process involves a reduction and selective oxidation to achieve high enantiomeric purity (Sugai, Ohtsuka, & Ohta, 1996).

  • Synthesis of Acetylenic Compounds : In the synthesis of acetylenic compounds, 2-Butynyl phenyl sulfone and cyclic ketones are treated with sodium hydride to produce 1-phenylsulfonyl-2-butanone derivatives. This study also explores the reaction mechanisms and the physical properties of the products (Yoshimoto, Ishida, & Kishida, 1971).

  • Piperidone Synthesis : Oximes react with 2,3-bis (phenylsulfonyl)-1,3-butadiene to produce isoxazolidines, which can then be converted into substituted 4-piperidones. This reaction demonstrates significant regio- and stereoselectivity (Norman, Gareau, & Padwa, 1991).

  • Fabrication of Optically Active Alcohols : Pichia farinosa-mediated reduction of sulfur-containing ketones, including 4-(phenylsulfonyl)-2-butanone, results in the production of optically active secondary alcohols. This process has been studied for its substrate specificity (Ohtsuka, Katoh, Sugai, & Ohta, 1997).

  • Indolizidine Synthesis : The dianion of 4-(phenylsulfonyl)butanoic acid (4-PSBA) is used to prepare pivotal intermediates for novel syntheses of indolizidines with varied alkyl substituents. This research demonstrates unique approaches to indolizidine synthesis (Kiddle, Green, & Thompson, 1995).

  • Synthesis of Carbocycles : Allenyl sulfones, including 4-(phenylsulfonyl)-4,5-hexadiene-1,1-dicarboxylate, are treated to form cyclopentene or cyclohexene derivatives. This method allows for the synthesis of carbocycles through endo-mode ring closure (Mukai, Ukon, & Kuroda, 2003).

  • Selective Hydrolysis of Esters : A study on the pH-dependent hydrolysis of methanesulfonate esters, including 4-{2-[(methylsulfonyl)oxy]ethyl}phenyl methanesulfonate, demonstrates the potential for selective removal of certain ester groups under specific pH conditions (Chan, Cox, & Sinclair, 2008).

  • Synthesis of Fluoropyrroles : Reactions of 2-aryl-1-fluorovinyl phenyl sulfones with isocyanoacetates lead to the synthesis of fluoropyrroles. This includes the study of different Michael addition products and their ratios depending on reaction conditions (Uno, Sakamoto, Tominaga, & Ono, 1994).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules in the system where it is used. The mechanism of action for “4-(phenylsulfonyl)-2-butanone O-(3-chloro-2-propenyl)oxime” is not specified in the sources I found .

Safety and Hazards

The safety data sheets (SDS) provide information about the potential hazards of a compound and the necessary precautions for handling, using, and storing it safely. The SDS for a similar compound, O-(3-chloro-2-propenyl)hydroxylamine, suggests that it should be handled with care, and appropriate safety measures should be taken while using it .

properties

IUPAC Name

(Z)-4-(benzenesulfonyl)-N-[(E)-3-chloroprop-2-enoxy]butan-2-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO3S/c1-12(15-18-10-5-9-14)8-11-19(16,17)13-6-3-2-4-7-13/h2-7,9H,8,10-11H2,1H3/b9-5+,15-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUUPXRHVJHUQRF-ASLBFJQJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NOCC=CCl)CCS(=O)(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/OC/C=C/Cl)/CCS(=O)(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(phenylsulfonyl)-2-butanone O-(3-chloro-2-propenyl)oxime

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